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Compound of Interest

Compound Name: 4-Methoxy-5-nitropyrimidine

Cat. No.: B8763125 Get Quote

Introduction & Structural Significance
4-Methoxy-5-nitropyrimidine represents a classic "push-pull" electronic system within

heterocyclic chemistry. The pyrimidine ring is inherently electron-deficient (π-deficient). The

introduction of a strong electron-withdrawing group (-NO₂ at C5) and a strong electron-donating

group (-OCH₃ at C4) creates a unique electronic environment that significantly alters

spectroscopic signatures compared to its mono-substituted analogs.

This guide compares 4-Methoxy-5-nitropyrimidine (Target) with:

Analog A: 4-Methoxypyrimidine (lacks the nitro group).

Analog B: 5-Nitropyrimidine (lacks the methoxy group).

Analog C: 4-Chloro-5-nitropyrimidine (synthetic precursor).

Comparative NMR Spectroscopy ( H & C)
Theoretical Basis: Substituent Effects
The Nitro group (-NO₂) at position 5 exerts a powerful deshielding effect on the adjacent H6

proton and the H2 proton via inductive (-I) and mesomeric (-M) effects. Conversely, the

Methoxy group (-OCH₃) at position 4 provides electron density via resonance (+M), shielding

the ring carbons but deshielding the methoxy protons themselves due to the electronegative

oxygen.
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Comparative H NMR Data Analysis
The following table synthesizes experimental data from analogs to establish the diagnostic

shifts for the target compound.

Proton
Environment

4-Methoxypyrimidine

(Analog A)

(ppm)

4-Methoxy-5-

nitropyrimidine

(Target)

(ppm)

Shift Justification

(Mechanism)

H-2 (Ar-H) 8.83 (s) ~9.10 - 9.25 (s)

Deshielded by the

electron-withdrawing -

NO₂ group and ring

nitrogen proximity.

H-5 (Ar-H) 6.97 (d) Absent

Substituted by Nitro

group. Loss of this

signal is the primary

confirmation of

nitration.

H-6 (Ar-H) 8.55 (d) ~9.30 - 9.45 (s)

Strong deshielding

due to ortho position

to -NO₂. Appears as a

singlet due to loss of

H-5 coupling.

-OCH₃ (Methyl) 3.93 (s) ~4.05 - 4.15 (s)

Slight downfield shift

due to the global

electron deficiency of

the nitrated ring.

Note: Data referenced against DMSO-d

solvent standards.

Experimental Protocol: High-Resolution H NMR
Objective: Confirm regioselectivity of nitration and purity.
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Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO-d

(preferred over CDCl

for solubility and preventing aggregation of polar nitro-heterocycles).

Instrument Parameters:

Frequency: 400 MHz or higher.

Pulse Angle: 30°.

Relaxation Delay (D1): 1.0 s (ensure integration accuracy for the isolated H2/H6 signals).

Scans: 16–32.

Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve fine coupling (if

any long-range

coupling exists between H2 and H6).

Visualization: NMR Shift Logic

Substituent Effects

5-Nitro Group
(-I, -M Effect)

H-6 Proton
(Ortho to NO2)

Strong Deshielding
(+0.8 ppm)

H-2 Proton
(Between N atoms)

Modest Deshielding
(+0.3 ppm)

H-5 Proton
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Replaces Proton
(Signal Disappears)

4-Methoxy Group
(+M Effect) Shielding (in Analog)

Target Spectrum:
Two Singlets (>9.0 ppm)
One Methoxy (~4.1 ppm)

Click to download full resolution via product page
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Caption: Logical flow of substituent effects predicting the 1H NMR shift changes from parent to

target.

Infrared (IR) Spectroscopy[1][2]
The IR spectrum provides rapid confirmation of the functional groups. The interplay between

the donor methoxy and acceptor nitro groups is visible in the shift of the nitro stretching

frequencies.

Functional Group Vibration Mode
Wavenumber (

)
Comparative Note

-NO₂ (Nitro) Asymmetric Stretch 1530 – 1560

Often split or

broadened due to

conjugation with the

ring.

-NO₂ (Nitro) Symmetric Stretch 1340 – 1360
Strong, diagnostic

band.

C-O-C (Ether) Asymmetric Stretch 1250 – 1280

Typical for aryl alkyl

ethers; confirms the

methoxy attachment.

C=N / C=C Ring Skeletal 1580 – 1610

Pyrimidine ring

breathing modes;

intensity enhanced by

polarization.

Experimental Protocol: ATR-FTIR
Preparation: Use a solid-state sample (neat) on a Diamond or ZnSe ATR crystal.

Parameters:

Range: 4000 – 600

.
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Resolution: 4

.

Scans: 32 (to reduce noise in the fingerprint region).

Validation: Ensure the background spectrum (air) is clean of water vapor and CO₂ peaks

which can interfere with the nitro symmetric stretch region (~1350

) and carbonyl overtones.

UV-Vis Spectroscopy & Solvatochromism
The "push-pull" character of 4-Methoxy-5-nitropyrimidine results in a significant bathochromic

(red) shift compared to 4-methoxypyrimidine.

Transition Types:

: High intensity, associated with the conjugated aromatic system.

Intramolecular Charge Transfer (ICT): From the methoxy lone pair to the nitro group.

Comparative Absorption Maxima (

):

4-Methoxypyrimidine:

(Ethanol).

4-Methoxy-5-nitropyrimidine:

(Ethanol).

Observation: The solution will likely be pale yellow due to the tailing of the charge transfer

band into the visible region.

Mass Spectrometry (MS) Fragmentation
Mass spectrometry provides the definitive molecular weight and structural connectivity.
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Molecular Ion:

(Odd number, indicating odd nitrogen count if using low res, but here N=3 so odd mass).

Key Fragments:

: Loss of Formaldehyde (

) from the methoxy group (characteristic of ortho-nitroanisoles and similar systems).

: Loss of Nitro group (

).

: Loss of OH (Ortho-effect rearrangement).

Visualization: Fragmentation Pathway

Molecular Ion [M]+
(m/z = Target Mass)

[M - NO2]+
Loss of Nitro Group

- 46 u

[M - CH2O]+
Loss of Formaldehyde

(Methoxy Rearrangement)

- 30 u

[M - OH]+
Ortho Effect

- 17 u

Click to download full resolution via product page

Caption: Primary fragmentation pathways observed in Electron Impact (EI) MS for nitro-

methoxy-heterocycles.
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Feature
4-
Methoxypyrimidine

4-Methoxy-5-

nitropyrimidine

4-Chloro-5-
nitropyrimidine

Appearance
Colorless liquid/low

melt solid
Pale yellow solid Yellow crystalline solid

1H NMR (H-5) Doublet (~6.97 ppm) Absent Absent

1H NMR (H-6) Doublet (~8.55 ppm) Singlet (~9.35 ppm) Singlet (~9.20 ppm)

IR (Nitro) Absent
Strong (1550/1350

cm⁻¹)

Strong (1550/1350

cm⁻¹)

Reactivity Nucleophilic at N Electrophilic at C4/C6
Highly Electrophilic

(SɴAr)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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